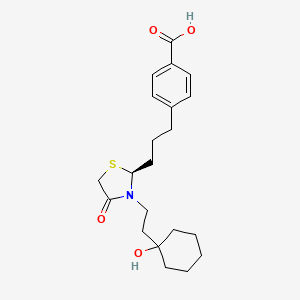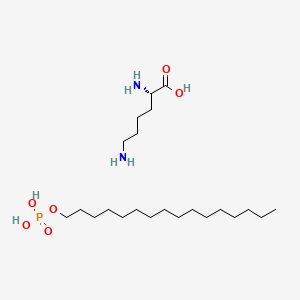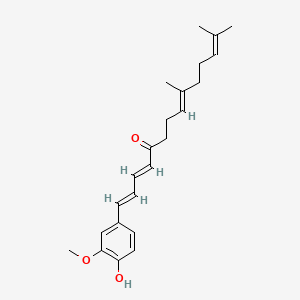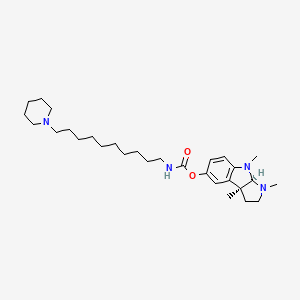
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドは、ベンゾイソチアゾール誘導体のクラスに属する化学化合物です。
準備方法
合成経路と反応条件
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドの合成は、一般的に、2,1-ベンゾイソチアゾールと適切な塩素化およびアルキル化試薬を、制御された条件下で反応させることから行われます。反応条件には、ジクロロメタンやアセトニトリルなどの溶媒の使用、およびトリエチルアミンやピリジンなどの触媒を使用して反応を促進することがよく含まれます。
工業生産方法
この化合物の工業生産方法には、品質と収量を確実に維持するために連続フロー反応器を使用する大規模合成が含まれる場合があります。このプロセスには、再結晶またはクロマトグラフィーによる精製などの工程が含まれ、高純度の目的の生成物が得られます。
化学反応の分析
反応の種類
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行できます。
置換: この化合物は、求核置換反応に関与することができ、塩素原子が他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水溶液中の水酸化ナトリウム。
生成される主な生成物
酸化: 対応するスルホキシドまたはスルホンが形成されます。
還元: アミンまたはアルコールが形成されます。
置換: 置換されたベンゾイソチアゾール誘導体が形成されます。
科学研究への応用
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドは、以下を含むさまざまな科学研究への応用について研究されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗真菌剤としての可能性について調査されています。
医学: 特定の病気の治療における潜在的な治療効果について調査されています。
産業: 特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
- N-(2-メチルプロピル)-2,1-ベンゾイソチアゾール-3-アミン
- 3-クロロ-N-(2-メチルプロピル)ベンズアミド
独自性
N-(2,1-ベンゾイソチアゾール-3-イル)-3-クロロ-N-(2-メチルプロピル)プロパンアミドは、ベンゾイソチアゾール環における特定の置換パターンによってユニークであり、他の類似の化合物と比較して異なる化学的および生物学的特性を付与します
類似化合物との比較
Similar Compounds
- N-(2-methylpropyl)-2,1-benzisothiazol-3-amine
- 3-chloro-N-(2-methylpropyl)benzamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
68268-44-0 |
|---|---|
分子式 |
C14H17ClN2OS |
分子量 |
296.8 g/mol |
IUPAC名 |
N-(2,1-benzothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H17ClN2OS/c1-10(2)9-17(13(18)7-8-15)14-11-5-3-4-6-12(11)16-19-14/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
UAIUZMOAZJUCJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C1=C2C=CC=CC2=NS1)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



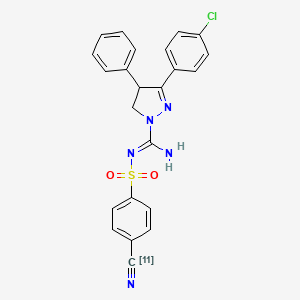
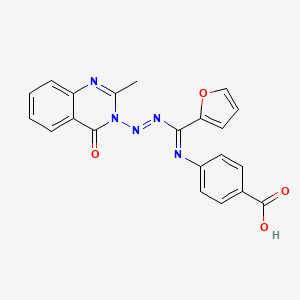

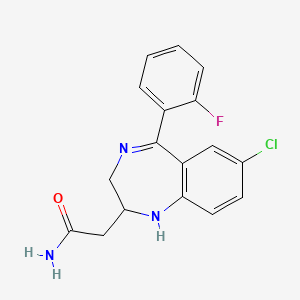
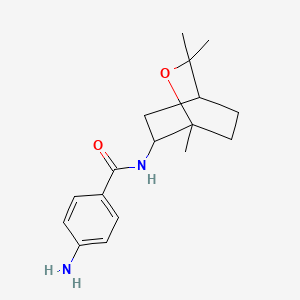
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)

